molecular formula C23H28N2O2S B6111147 N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide

N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide

Cat. No. B6111147
M. Wt: 396.5 g/mol
InChI Key: RQIJKDPSPNXEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide, also known as BMS-986177, is a novel small molecule inhibitor that has been developed for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. In

Mechanism of Action

N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide exerts its pharmacological effects by inhibiting the activity of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is involved in the activation and differentiation of B-cells. By inhibiting BTK, N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide reduces the production of pro-inflammatory cytokines and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life. It is metabolized primarily by the liver and excreted in the urine. N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide has been found to be well-tolerated in preclinical studies with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its potential therapeutic applications in various diseases. However, the limitations of using N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide in lab experiments include the need for proper controls and the potential for off-target effects.

Future Directions

For the research and development of N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide include the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers for patient selection, and the exploration of its potential applications in other diseases such as multiple sclerosis and rheumatoid arthritis. Furthermore, the development of novel BTK inhibitors with improved pharmacological properties and selectivity is an active area of research.

Synthesis Methods

The synthesis of N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide involves the reaction of 3'-methyl-4-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-(methylthio)propanoic acid to produce the corresponding amide. The amide is then treated with piperidine and triethylamine to yield N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide.

Scientific Research Applications

N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide has been shown to have immunomodulatory effects by regulating T-cell function and reducing autoimmunity.

properties

IUPAC Name

N-[4-(3-methylphenyl)phenyl]-1-(3-methylsulfanylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2S/c1-17-4-3-5-20(16-17)18-6-8-21(9-7-18)24-23(27)19-10-13-25(14-11-19)22(26)12-15-28-2/h3-9,16,19H,10-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIJKDPSPNXEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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